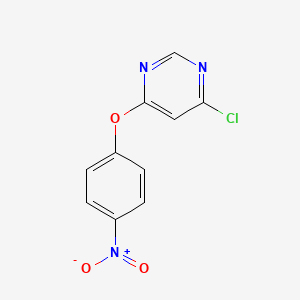
N-(2,4-Dichloro-5-methoxyphenyl)acetamide
Übersicht
Beschreibung
“N-(2,4-Dichloro-5-methoxyphenyl)acetamide” is a chemical compound with the CAS Number: 65182-98-1 . It has a molecular weight of 234.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2,4-dichloro-5-methoxyphenyl)acetamide . The InChI code is 1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
“N-(2,4-Dichloro-5-methoxyphenyl)acetamide” is a solid substance . It has a melting point range of 154 - 156 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
The compound “N-(2,4-Dichloro-5-methoxyphenyl)acetamide” has been studied for its potential anticancer properties. The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties .
Methods of Application or Experimental Procedures
The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .
Results or Outcomes
The anticancer activity of the compound was studied in vitro for the title compound using the “60 lines screening” (NCI DTP protocol) .
Application as c-Met Kinase Inhibitors
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were tested against c-Met kinase using the ADP Glo TM assay .
Results or Outcomes
Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines. Many compounds were inactive against the HT-29 cell line. Some selected compounds were found to possess IC 50 < 10 µM indicating good activity .
Application in Commercial Synthesis of Azafenidin
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
“N-(2,4-Dichloro-5-hydroxyphenyl)acetamide” is used in the commercial synthesis of Azafenidin . Azafenidin is a herbicide used for pre- and post-emergence control of a wide range of broadleaf and grass weeds in soybeans, peanuts, maize, and other crops .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not provided in the source .
Results or Outcomes
The outcome of this application is the production of Azafenidin, a widely used herbicide .
Application as a Research Chemical
Specific Scientific Field
This application is in the field of Chemical Research .
Summary of the Application
“2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a useful research chemical . Research chemicals are chemicals that scientists typically use to conduct experiments in the lab .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not provided in the source .
Results or Outcomes
The outcome of this application is the advancement of scientific research .
Application in Commercial Synthesis of Other Chemicals
Specific Scientific Field
This application is in the field of Chemical Synthesis .
Summary of the Application
“N-(2,4-Dichloro-5-methoxyphenyl)acetamide” is a chemical intermediate used in the commercial synthesis of various other chemicals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not provided in the source .
Results or Outcomes
The outcome of this application is the production of various other chemicals .
Application as a Research Chemical in Chinese Medicine
Specific Scientific Field
This application is in the field of Chinese Medicine Research .
Summary of the Application
“2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a useful research chemical in the field of Chinese medicine .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not provided in the source .
Results or Outcomes
The outcome of this application is the advancement of scientific research in the field of Chinese medicine .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRIHOCZGTYVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561982 | |
| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |
CAS RN |
65182-98-1 | |
| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(2,4-dichloro-5-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98Z4RSG5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)







![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)




